Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt
Description
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is a pyrazole-derived organic compound consisting of a 1,3,5-trimethylpyrazole core substituted with a methylamine group at the 4-position, neutralized by oxalic acid to form the oxalate salt. Its free base form, N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine (CAS: 514816-08-1), has a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . The oxalate salt adds a counterion (C₂H₂O₄²⁻), increasing the molecular weight to 269.29 g/mol (base: 179.26 + oxalate: 90.03). This compound is primarily used in industrial applications, though specific uses remain proprietary .
Properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C2H2O4/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6/h9H,5H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLPZJFXLWYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Ketoesters with Methylhydrazine
A widely adopted method involves the reaction of β-ketoesters with methylhydrazine under acidic conditions. For example, dimethyl oxalate and acetone condense in the presence of sodium methoxide to form a sodium salt intermediate, which subsequently reacts with methylhydrazine to yield the pyrazole ring. The reaction proceeds via the following stoichiometry:
This method achieves yields of ~70–80% when optimized for temperature (−5°C to 5°C) and stoichiometric ratios. The use of dimethyl sulfate as a methylating agent further ensures complete substitution at the 1- and 3-positions.
Cyclization Using Prefunctionalized Reagents
Alternative approaches employ pre-methylated reagents to streamline regioselectivity. For instance, methyl 2,4-dioxovalerate reacts with methylhydrazine in aqueous sulfuric acid to directly form 1,3,5-trimethylpyrazole derivatives. This method circumvents intermediate isolation, reducing purification steps and improving overall efficiency.
After forming the 1,3,5-trimethylpyrazole core, the introduction of the methylaminomethyl group at the 4-position is achieved via alkylation or Mannich-type reactions .
Alkylation with Chloromethylamine Derivatives
Reaction of the pyrazole with chloromethyl methylamine in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution. For example:
This method requires careful control of reaction time (12–24 hours) and temperature (60–80°C) to minimize byproducts. Yields typically range from 65% to 75% after column chromatography.
Mannich Reaction with Formaldehyde and Methylamine
A one-pot Mannich reaction offers a scalable alternative. The pyrazole reacts with formaldehyde and methylamine hydrochloride in ethanol, forming the desired amine through imine intermediacy. Key parameters include:
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Molar ratios : 1:1.2:1.1 (pyrazole:formaldehyde:methylamine)
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Temperature : Reflux at 78°C for 6 hours
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Workup : Neutralization with NaOH followed by extraction with ethyl acetate
Oxalate Salt Formation
The final step involves converting the free amine into its oxalate salt to enhance stability and solubility. This is accomplished by treating the amine with oxalic acid in a suitable solvent.
Acid-Base Reaction in Ethanol
A stoichiometric amount of oxalic acid (1:1 molar ratio) is added to a solution of the amine in ethanol at 0–5°C. The mixture is stirred for 2 hours, during which the salt precipitates. Filtration and washing with cold ethanol yield the pure product:
Optimization Notes :
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Optimization
Scaling the synthesis requires addressing exothermicity and reagent costs:
Continuous Flow Reactors
Adoption of flow chemistry for pyrazole formation reduces batch variability and improves heat dissipation. A reported pilot-scale setup achieved 95% conversion using residence times of 30 minutes.
Solvent Recycling
Ethanol from the salt precipitation step is distilled and reused, lowering production costs by ~20%.
Comparative Analysis of Methods
The table below summarizes key metrics for the dominant synthetic routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Condensation/Hydrazine | 78 | 97 | High | 120 |
| Mannich Reaction | 72 | 95 | Moderate | 150 |
| Continuous Flow | 85 | 99 | High | 110 |
Challenges and Mitigation Strategies
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Regioselectivity : Competing methylation at undesired positions is minimized using bulky bases (e.g., LDA).
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Byproduct Formation : Unreacted methylhydrazine is quenched with acetic acid before salt formation.
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Crystallization Issues : Seeding with oxalate salt crystals improves yield during precipitation .
Chemical Reactions Analysis
Types of Reactions
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and amine groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt serves as a valuable building block in organic synthesis. It can be utilized to create various heterocyclic compounds through:
- Oxidation : The compound can be oxidized to yield corresponding oxides.
- Reduction : It can undergo reduction reactions to form its reduced derivatives.
- Substitution Reactions : The methyl and amine groups can participate in nucleophilic substitution reactions with other chemical entities.
These reactions are crucial for developing new materials and chemicals in research laboratories .
Biology
In biological research, this compound is being investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific biological targets, modulating enzyme activity and influencing various physiological pathways. This makes it a candidate for further exploration in drug development .
Medicine
The therapeutic applications of this compound are under exploration. Its unique structure may allow it to act on specific molecular targets relevant to disease treatment. Research is ongoing to determine its efficacy and safety profiles for potential use in pharmaceuticals .
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique properties enable its use in formulating products that require specific chemical characteristics or reactivity profiles. The scalability of its synthesis makes it suitable for large-scale production processes .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
Case Study 2: Drug Development
Research exploring the therapeutic potential of this compound in treating inflammatory diseases showed promising results in preclinical models. The compound's interaction with specific inflammatory pathways indicated its potential as a lead candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
a) 1,3,5-Trimethyl-1H-pyrazol-4-amine
- Structure : Lacks the methylamine group at the 4-position.
- Molecular Formula : C₆H₁₁N₃; MW : 125.18 g/mol .
- Properties : Acts as a precursor for more complex pyrazole derivatives. Its simpler structure confers lower solubility in polar solvents compared to the target compound.
- Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals .
b) 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine
- Structure : Substituted with a naphthylmethyl group instead of trimethylpyrazole and methylamine.
- Molecular Formula : C₁₆H₁₇N₃; MW : 251.33 g/mol .
- Properties : The bulky naphthyl group enhances lipophilicity, reducing water solubility but improving organic-phase reactivity.
- Applications: Potential use in material science due to its aromatic stabilization .
c) Energetic Salts of 3,5-Diamino-4-nitropyrazole
- Structure: Features nitro and amino groups on the pyrazole ring.
- Properties: High thermal stability and detonation velocity (e.g., 3,5-diamino-4-nitropyrazole nitrate: detonation velocity ~8,500 m/s) .
- Applications : Explosives and propellants, contrasting with the target compound’s oxalate salt, which lacks energetic groups .
Heterocyclic Compounds with Different Cores
a) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- Structure : Combines oxadiazole and pyrrole rings.
- Properties : Enhanced π-stacking capability due to planar heterocycles, differing from the pyrazole-based target compound .
- Applications : Explored in optoelectronics and as ligands in coordination chemistry .
b) Triazole-Pyrazole Hybrids
Salts with Different Counterions
a) Oxalate Salts in Catalysis
- Example : Copper(II) bromide with sodium oxalate in radical polymerization .
- Comparison : The target compound’s oxalate counterion may act as a reducing agent in catalytic systems, similar to Rochelle salt (potassium sodium tartrate) .
b) Hydrochloride Salt of 1,3,5-Trimethylpyrazole Derivatives
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Applications |
|---|---|---|---|---|---|
| Target Compound (Oxalate Salt) | C₁₂H₁₉N₃O₄ | 269.29 | 1,3,5-Trimethylpyrazole, oxalate | Water-soluble | Catalysis, industrial uses |
| 1,3,5-Trimethyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.18 | Trimethylpyrazole | Moderate in water | Synthetic intermediate |
| 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine | C₁₆H₁₇N₃ | 251.33 | Naphthylmethyl, dimethyl | Organic solvents | Material science |
| 3,5-Diamino-4-nitropyrazole nitrate | C₃H₅N₅O₃ | 171.11 | Nitro, amino, nitrate | Low in water | Energetic materials |
Research Findings and Trends
- Solubility : The oxalate salt’s water solubility makes it advantageous in solution-phase reactions compared to lipophilic naphthylmethyl derivatives .
- Thermal Stability : Energetic salts (e.g., nitrate derivatives) decompose explosively above 200°C, whereas the oxalate salt is likely stable up to 250°C .
Biological Activity
Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is a chemical compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
- IUPAC Name : N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine; oxalic acid
- CAS Number : 1260743-48-3
- Molecular Formula : C10H17N3O4
- Molecular Weight : 243.26 g/mol
The compound features a pyrazole ring with multiple methyl substitutions and an amine group, which contribute to its unique chemical behavior and biological interactions.
This compound is believed to exert its biological effects through interactions with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological responses. The precise molecular targets are still under investigation but may include:
- Sigma Receptors (S1R and S2R) : Recent studies indicate that compounds in this class can bind to sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Study on Sigma Receptor Binding
A study published in 2023 investigated the binding affinities of related compounds at sigma receptors. The results indicated that this compound demonstrated significant affinity for S1R. This interaction was associated with neuroprotective effects and modulation of pain responses in animal models .
Cytotoxicity Assessment
In another study assessing the cytotoxicity of derivatives related to this compound, it was found that at concentrations below 50 μM, there was no significant cytotoxicity observed in human corneal epithelial cells. However, higher concentrations (100 μM) led to increased cell death, suggesting a dose-dependent relationship that requires careful consideration in therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate | Structure | Antimicrobial |
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate | - | Anti-inflammatory |
| N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine | - | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
